molecular formula C29H25ClN4O B15153636 4,12-dibenzyl-8-(4-chlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene

4,12-dibenzyl-8-(4-chlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene

Cat. No.: B15153636
M. Wt: 481.0 g/mol
InChI Key: UNICWCGVVLDNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,12-dibenzyl-8-(4-chlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[73003,7]dodeca-1(9),3(7),5,10-tetraene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,12-dibenzyl-8-(4-chlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of functional groups such as benzyl, chlorophenyl, and methyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4,12-dibenzyl-8-(4-chlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,12-dibenzyl-8-(4-chlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4,12-dibenzyl-8-(4-chlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,12-dibenzyl-8-(4-chlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene stands out due to its specific functional groups and tricyclic structure, which confer unique chemical and physical properties. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C29H25ClN4O

Molecular Weight

481.0 g/mol

IUPAC Name

4,12-dibenzyl-8-(4-chlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene

InChI

InChI=1S/C29H25ClN4O/c1-19-25-27(23-13-15-24(30)16-14-23)26-20(2)32-34(18-22-11-7-4-8-12-22)29(26)35-28(25)33(31-19)17-21-9-5-3-6-10-21/h3-16,27H,17-18H2,1-2H3

InChI Key

UNICWCGVVLDNKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N(N=C3C)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl)CC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.